KRA-533

KRAS Target engagement Thermal shift assay

KRAS-mutant NSCLC research often lacks tool compounds that activate rather than inhibit KRAS, limiting mechanistic studies of GTP-bound KRAS-driven death pathways. KRA-533 directly addresses this gap as a validated small-molecule KRAS agonist. Key advantages: • Binds the KRAS GTP/GDP pocket with strict Lys117-dependence, preventing GTP cleavage and accumulating active GTP-KRAS in mutant NSCLC lines (A549, H157, Calu-1) while sparing WT lines. • Simultaneously triggers both apoptotic and autophagic cell death-a dual mechanism not replicated by single-pathway agents-enabling synthetic lethal combination studies with autophagy inhibitors (3-MA, chloroquine). • Proven in vivo antitumor activity in A549 xenografts (7.5-30 mg/kg/day i.p.) and GEMMs, with established protocols for reproducible preclinical evaluation. Supplied at ≥98% HPLC purity with rigorous analytical documentation. Secure cold-chain shipping ensures compound integrity upon receipt.

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
CAS No. 10161-87-2
Cat. No. B1673769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRA-533
CAS10161-87-2
SynonymsKRA-533;  KRA 533;  KRA533
Molecular FormulaC13H16BrNO3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O
InChIInChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)
InChIKeyWZQJLTLURXNPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KRA-533: Mutant-Selective KRAS Agonist


KRA-533 (CAS 10161-87-2) is a small-molecule KRAS agonist that binds to the GTP/GDP-binding pocket of the KRAS protein, preventing GTP cleavage and leading to accumulation of active GTP-bound KRAS [1]. This mechanism triggers both apoptotic and autophagic cell death pathways selectively in cancer cells [1]. Chemically designated as 4-(4-(2-bromoacetamido)butyl)benzoic acid (C13H16BrNO3; MW 314.18) with ≥98% purity by HPLC , KRA-533 represents a mechanistically distinct tool compound for studying KRAS-driven malignancies, particularly non-small cell lung cancer (NSCLC) harboring KRAS mutations [1].

Why KRA-533 Cannot Be Substituted


KRA-533 functions as a KRAS agonist, a mechanism orthogonal to the vast majority of KRAS-targeting compounds which act as inhibitors (e.g., covalent G12C inhibitors such as sotorasib or adagrasib). Substitution with a KRAS inhibitor would produce opposite pharmacological effects and invalidate experimental conclusions relying on KRAS activation-driven death pathways [1]. Furthermore, KRA-533 binding and activation are strictly dependent on the Lys117 hydrogen-bond site within the KRAS GTP/GDP pocket—K117A mutant KRAS fails to bind or be activated by KRA-533 [1]. This residue-specific requirement means that even other putative KRAS agonists lacking this precise binding mode cannot be assumed to replicate KRA-533's cellular and in vivo profile. The compound's ability to induce both apoptosis and autophagy simultaneously further distinguishes it from agents that trigger only single death pathways [1].

KRA-533 Differentiation Evidence


Lys117-Dependent Binding Specificity

KRA-533 binding to KRAS is critically dependent on the Lys117 hydrogen-bond site within the GTP/GDP-binding pocket. In thermal shift assays, KRA-533 (15 μM) increased the melting temperature (Tm) of wild-type KRAS and S17A mutant KRAS, but failed to induce any Tm shift in K117A or S17A/K117A double-mutant (AA) KRAS proteins [1]. Functionally, in a cell-free GDP-GTP exchange assay, 15 μM KRA-533 activated WT and S17A KRAS but had no effect on K117A mutant KRAS activity [1]. This Lys117 dependency is unique to KRA-533 among reported KRAS binders and defines its binding epitope.

KRAS Target engagement Thermal shift assay Mutagenesis

Mutant-Selective Sensitivity in Lung Cancer

KRA-533 exhibits significantly greater growth inhibitory activity in lung cancer cell lines harboring KRAS mutations compared to those with wild-type KRAS. In colony formation assays following 10-day treatment, KRAS-mutant cell lines (A549, H358, H157, Calu-1, H1972) displayed markedly higher sensitivity to KRA-533-mediated suppression than KRAS-WT lines (H292, HCC827, H1975, H322) [1]. Similarly, 48-hour MTS proliferation assays confirmed that A549, H157, and Calu-1 (KRAS-mutant) were more sensitive than H292 (KRAS-WT) [1]. This differential sensitivity is consistent with enhanced KRAS activation, apoptosis, and autophagy in mutant cells [1].

NSCLC KRAS mutation Cell viability Differential sensitivity

In Vivo Tumor Suppression and Therapeutic Window

KRA-533 suppresses tumor growth in a dose-dependent manner in A549 KRAS-mutant lung cancer xenografts. Mice treated with 0, 7.5, 15, or 30 mg/kg/day intraperitoneally for 28 days exhibited progressive tumor volume reduction with increasing dose [1]. A single-dose maximum tolerated dose (MTD) study established a range of 300-400 mg/kg, with 10% of the MTD (30-40 mg/kg) considered the maximum safe therapeutic dose [1]. KRA-533 demonstrated an optimal therapeutic index between 7.5 and 30 mg/kg doses [1].

Xenograft Tumor growth inhibition Therapeutic index In vivo efficacy

Dual Apoptosis and Autophagy Induction

KRA-533 triggers both apoptotic and autophagic cell death pathways in a dose-dependent manner. In A549, H157, Calu-1, and H292 cells treated with 0-15 μM KRA-533 for 48 hours, Western blot analysis revealed dose-dependent increases in active caspase-3, cleaved PARP (apoptosis markers), and LC3-II, with concurrent decrease in p62 (autophagy markers) [1]. Quantification of GFP-LC3 puncta confirmed a dose-dependent increase in autophagosome formation [1]. Notably, the autophagy inhibitor 3-MA enhanced KRA-533-induced apoptosis, indicating that autophagy acts as a protective mechanism that, when blocked, potentiates apoptotic cell death—a combinatorial vulnerability not observed with single-pathway agents [1].

Apoptosis Autophagy Cell death Mechanism of action

Binding to Multiple KRAS Mutants

KRA-533 binds directly to wild-type KRAS and the three most common oncogenic KRAS mutants (G12C, G12D, G13D) in a cell-free thermal shift assay. Dose-dependent increases in melting temperature (Tm) were observed for all four KRAS variants upon incubation with increasing concentrations of KRA-533 [1]. In a parallel GDP-GTP exchange assay, KRA-533 not only activated WT KRAS but also further enhanced the already-elevated basal activities of G12C, G12D, and G13D mutant KRAS proteins [1]. This broad mutant coverage contrasts with many KRAS-targeting agents that are allele-specific (e.g., covalent G12C inhibitors) or ineffective against certain mutants.

KRAS mutants Target engagement Thermal shift Binding affinity

KRA-533 Research Applications


Apoptosis-Autophagy Crosstalk in NSCLC

KRA-533 is optimal for mechanistic studies examining the interplay between KRAS activation, apoptosis, and autophagy. Its dose-dependent induction of both pathways in KRAS-mutant NSCLC cells (A549, H157, Calu-1) provides a controlled system to dissect signaling cascades downstream of GTP-bound KRAS [1]. The compound's ability to sensitize cells to autophagy inhibitors (e.g., 3-MA, chloroquine) enables exploration of synthetic lethal strategies targeting autophagy-addicted KRAS-mutant tumors [1].

In Vivo Efficacy in Xenograft and GEMM Models

KRA-533 demonstrates robust in vivo antitumor activity in A549 KRAS-mutant xenografts with a well-characterized dose-response (7.5-30 mg/kg/day i.p.) and therapeutic window [1]. It is also validated in genetically engineered mouse models (GEMMs) of mutant KRAS-driven lung cancer [1]. Researchers can confidently employ KRA-533 for proof-of-concept studies evaluating KRAS agonism as a therapeutic strategy, with established protocols for daily intraperitoneal administration and tumor monitoring.

SAR Studies on the KRAS GTP/GDP Pocket

The identification of Lys117 as a critical hydrogen-bonding residue for KRA-533 binding provides a defined pharmacophore for SAR campaigns [1]. KRA-533 serves as a validated chemical probe for competitive displacement assays and computational docking studies aimed at discovering novel KRAS pocket binders, including both agonists and antagonists. Its commercial availability at ≥98% purity ensures reproducible biochemical and biophysical assays.

KRAS-Mutant vs Wild-Type Cellular Responses

KRA-533's enhanced activity in KRAS-mutant cell lines (A549, H157, Calu-1, H1972) compared to KRAS-WT lines (H292, HCC827) [1] makes it a valuable tool for comparative oncology studies. It can be used to probe genotype-specific vulnerabilities and to screen for synthetic lethal partners specifically in KRAS-mutant backgrounds, facilitating the development of biomarker-driven combination regimens.

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